4-(2-chloro-6-nitrophenoxy)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(2-chloro-6-nitrophenoxy)benzoic acid involves multistep chemical processes that include nitration, halogenation, and coupling reactions. For instance, derivatives of benzoic acid containing nitro and chloro substituents can be synthesized through specific reactions involving amino, nitro, and chloro precursors, which highlight the complexity and versatility of synthetic strategies in organic chemistry (Vasin, Koldaeva, & Perevalov, 2013).
Molecular Structure Analysis
The molecular structure of compounds like 4-(2-chloro-6-nitrophenoxy)benzoic acid is characterized by the presence of electron-withdrawing and electron-donating groups, which significantly affect their reactivity and physical properties. The nitro group is an electron-withdrawing group that can influence the electronic distribution within the molecule, while the chloro substituent adds to the compound's polarity and reactivity.
Chemical Reactions and Properties
Chemically, compounds with nitro and chloro substituents on a benzoic acid backbone can undergo a variety of reactions, including reduction, acetylation, and further substitution reactions. These reactions can be manipulated to produce a wide range of derivatives, each with unique properties and potential applications. The reactivity of the nitro group, in particular, allows for reduction to amino groups, offering pathways to further functionalize the compound (Vasin, Koldaeva, & Perevalov, 2013).
properties
IUPAC Name |
4-(2-chloro-6-nitrophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-10-2-1-3-11(15(18)19)12(10)20-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSUSTCBUKQUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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